molecular formula C19H24FN3O3 B2398737 Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1923140-19-5

Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2398737
CAS No.: 1923140-19-5
M. Wt: 361.417
InChI Key: QDIXXKKQTRAGDL-UHFFFAOYSA-N
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Description

Tert-butyl piperidine carboxylates are a class of compounds that have been studied for their potential use in various applications. For example, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment with L-selectride in anhydrous tetrahydrofuran gives tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the physical form of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is a white to yellow solid .

Scientific Research Applications

Synthesis and Characterization

A study by Sanjeevarayappa et al. (2015) focused on the synthesis, characterization, and biological evaluation of a closely related compound, highlighting its structural elucidation through spectroscopic methods and X-ray diffraction studies. This work also assessed its antibacterial and anthelmintic activities, finding moderate activity in the latter. The structural details, including crystal system, space group, and molecular interactions, were meticulously documented, providing a foundation for understanding the chemical and physical properties of these compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation

Another related study by Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, offering insights into its metabolic pathways in rat liver microsomes. The study identified major metabolic reactions and characterized the structures of metabolites, providing essential data for understanding the metabolism and potential therapeutic applications of such compounds (Yoo et al., 2008).

Intermediate for Biologically Active Compounds

Research by Kong et al. (2016) described the synthesis of an important intermediate used in the development of biologically active compounds, including crizotinib. This work emphasizes the role of such compounds in the synthesis of pharmaceutical agents, showcasing the importance of these chemical structures in drug development (Kong et al., 2016).

Antitumor and Antilipidemic Applications

Further studies explored the synthesis of derivatives with potential antitumor and antilipidemic activities, illustrating the diverse biological implications of these compounds. For example, research by Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing significant antitumor activity, highlighting the therapeutic potential of such structures (Maftei et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H332-H335 .

Future Directions

The future directions of similar compounds have been studied. For example, the UNODC has placed three precursors that can be used for the manufacture of fentanyl and its analogues under international control .

Properties

IUPAC Name

tert-butyl 4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-9-7-13(8-10-23)11-16-21-17(22-26-16)14-5-4-6-15(20)12-14/h4-6,12-13H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIXXKKQTRAGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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